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Abstract

Ethyl 3-methylpyridazine-4-carboxylate, a heterocyclic compound belonging to the
pyridazine class, holds potential as a building block in medicinal chemistry and drug discovery.
The pyridazine core is a known pharmacophore, with derivatives exhibiting a wide array of
biological activities. This technical guide provides a comprehensive overview of the molecular
structure, physicochemical properties, and potential synthetic routes for Ethyl 3-
methylpyridazine-4-carboxylate. While specific experimental data for this compound is
limited in publicly accessible literature, this document compiles available information and
presents theoretical data based on the analysis of related compounds. This guide is intended to
serve as a foundational resource for researchers interested in the synthesis and evaluation of
this and similar molecules.

Molecular Structure and Identification

Ethyl 3-methylpyridazine-4-carboxylate is characterized by a pyridazine ring substituted with
a methyl group at the 3-position and an ethyl carboxylate group at the 4-position.

Table 1: Compound Identification
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Identifier Value

IUPAC Name Ethyl 3-methylpyridazine-4-carboxylate
Synonyms 3-Methylpyridazine-4-carboxylic acid ethyl ester
CAS Number 98832-80-5[1]

Molecular Formula CsH10N202[1]

Molecular Weight 166.18 g/mol [1]

Canonical SMILES CCOC(=0O)clcnnc(cl)C

InChl Key Not available

Physicochemical Properties

Detailed experimental data on the physical properties of Ethyl 3-methylpyridazine-4-
carboxylate are not readily available in the published literature. The following table presents
predicted properties and data from commercially available sources.

Table 2: Physicochemical Properties

Property Value Source

Inferred from related

Appearance Likely a solid or liquid
compounds

Melting Point Not available -
Boiling Point Not available -

Expected to be soluble in

- common organic solvents like Inferred from structural

Solubility o

ethanol, DMSO, and similarity to other esters

dichloromethane.

Synthesis and Characterization
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While a specific, detailed experimental protocol for the synthesis of Ethyl 3-methylpyridazine-
4-carboxylate is not available in the peer-reviewed literature, a plausible synthetic route can
be proposed based on established methods for the synthesis of similar pyridazine derivatives.
A potential method involves a one-pot, three-component reaction.[2]

Proposed Experimental Protocol for Synthesis

Reaction Scheme: A potential synthesis could involve the condensation of an appropriate [3-
keto ester, a glyoxal derivative, and hydrazine hydrate.

Materials:

Ethyl 2-methyl-3-oxobutanoate

Glyoxal

Hydrazine hydrate

Ethanol (or other suitable solvent)

Catalytic amount of acid (e.qg., acetic acid)
Procedure:

» Dissolve ethyl 2-methyl-3-oxobutanoate and glyoxal in ethanol in a round-bottom flask
equipped with a reflux condenser.

e Add a catalytic amount of acetic acid to the mixture.
o Slowly add hydrazine hydrate to the reaction mixture at room temperature.

o Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer
chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.

e Remove the solvent under reduced pressure.
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 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexane).

o Characterize the purified product using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization (Predicted)

As experimental spectra for Ethyl 3-methylpyridazine-4-carboxylate are not publicly
available, the following are predicted spectroscopic characteristics based on its structure and
data from analogous compounds.

3.2.1. H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl
group, and the pyridazine ring protons.

Table 3: Predicted *H NMR Spectral Data

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)
~9.0 Singlet 1H H6 (pyridazine ring)
~8.8 Singlet 1H H5 (pyridazine ring)
~4.4 Quartet 2H -OCH2CHs

-CHs (on pyridazine
~2.7 Singlet 3H ) (on py

ring)
~1.4 Triplet 3H -OCH2CHs

3.2.2. 3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the carbon framework of the
molecule.

Table 4: Predicted 13C NMR Spectral Data
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Chemical Shift (6, ppm) Assighment

~165 C=0 (ester)

~158 C3 (pyridazine ring)
~152 C6 (pyridazine ring)
~135 C4 (pyridazine ring)
~128 C5 (pyridazine ring)

~62 -OCH2CHs

~22 -CHs (on pyridazine ring)
~14 -OCH2CHs

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands for the functional groups present

in the molecule.

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm—?) Intensity Assignment

~3050 Medium C-H stretch (aromatic)

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=0 stretch (ester)
C=N and C=C stretch

~1600, ~1470 Medium S
(pyridazine ring)

~1250 Strong C-O stretch (ester)

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak and characteristic fragmentation

patterns.
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e Molecular lon (M+): m/z = 166.18

o Key Fragmentation Pattern: A prominent fragment would likely correspond to the loss of the
ethoxy group (-OCH2CHs) from the molecular ion, resulting in a peak at m/z = 121. Further
fragmentation of the pyridazine ring could also be observed.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on Ethyl 3-methylpyridazine-4-carboxylate have been
reported, the pyridazine scaffold is present in numerous compounds with a broad range of
pharmacological activities. This suggests that the title compound could be a valuable starting
point for the development of new therapeutic agents.

Pyridazine derivatives have been reported to exhibit activities such as:
e Antitumor

e Antibacterial

e Analgesic

e Anti-inflammatory

e Antiviral

¢ Antihypertensive

Given the diverse bioactivities of pyridazines, Ethyl 3-methylpyridazine-4-carboxylate could
potentially interact with various biological targets and signaling pathways. Further research
through biological screening and assays is necessary to elucidate its specific pharmacological
profile.

Logical and Workflow Diagrams

The following diagrams illustrate the logical flow of compound identification and a general
workflow for its synthesis.
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Compound Identification Workflow
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Caption: Logical workflow for the identification of Ethyl 3-methylpyridazine-4-carboxylate.
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Caption: A generalized workflow for the synthesis and characterization of the target compound.

Conclusion
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Ethyl 3-methylpyridazine-4-carboxylate represents a molecule of interest for medicinal
chemistry due to its pyridazine core. This guide has summarized its known properties and
provided a theoretical framework for its synthesis and characterization based on the chemistry
of related compounds. The lack of extensive experimental data in the public domain
underscores the opportunity for novel research in this area. Future studies focused on the
synthesis, detailed characterization, and biological evaluation of this compound are warranted
to explore its full potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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